7,8-Difluorochroman-4-amine hydrochloride

Medicinal Chemistry Drug Discovery SAR Studies

7,8-Difluorochroman-4-amine hydrochloride is a chiral, fluorinated chroman derivative available in both (R)- and (S)-enantiomeric forms, with the (R)-enantiomer hydrochloride salt carrying CAS 1266231-84-8 and the (S)-enantiomer CAS 1956435-34-9. This compound serves as a specialized building block in medicinal chemistry programs, featuring a chroman core with fluorine substitutions at the 7- and 8-positions and a primary amine at the 4-position.

Molecular Formula C9H10ClF2NO
Molecular Weight 221.63 g/mol
Cat. No. B11883190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluorochroman-4-amine hydrochloride
Molecular FormulaC9H10ClF2NO
Molecular Weight221.63 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2F)F.Cl
InChIInChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H
InChIKeyUUOXQIUITFURPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Difluorochroman-4-amine hydrochloride: Fluorinated Chiral Building Block for Medicinal Chemistry Sourcing


7,8-Difluorochroman-4-amine hydrochloride is a chiral, fluorinated chroman derivative available in both (R)- and (S)-enantiomeric forms, with the (R)-enantiomer hydrochloride salt carrying CAS 1266231-84-8 and the (S)-enantiomer CAS 1956435-34-9 . This compound serves as a specialized building block in medicinal chemistry programs, featuring a chroman core with fluorine substitutions at the 7- and 8-positions and a primary amine at the 4-position . The free base form (CAS 886762-83-0) has a molecular weight of 185.17 g/mol, while the hydrochloride salt has a molecular weight of 221.63 g/mol [1].

Why 7,8-Difluorochroman-4-amine hydrochloride Cannot Be Substituted with Mono-Fluoro or Alternative Di-Fluoro Chroman-4-amine Analogs


Fluorinated chroman-4-amine derivatives exhibit position-dependent physicochemical and biological properties that preclude simple substitution based solely on core scaffold similarity [1]. The 7,8-difluoro substitution pattern confers a distinct electronic environment and altered lipophilicity profile compared to alternative difluoro positional isomers (e.g., 5,8- or 6,8-difluoro), which influences membrane permeability, target binding, and metabolic stability . Furthermore, the hydrochloride salt form offers differentiated handling properties (hygroscopicity, solubility) relative to the free base, affecting formulation and assay reproducibility [2]. The chiral nature of the 4-amine center means that (R)- and (S)-enantiomers may exhibit divergent biological activities, necessitating stereochemically defined sourcing rather than racemic mixtures [1].

7,8-Difluorochroman-4-amine hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Increased Molecular Weight and Heavy Atom Count vs. Mono-Fluoro Chroman-4-amine Hydrochloride Analogs

7,8-Difluorochroman-4-amine hydrochloride (C9H10ClF2NO, MW = 221.63 g/mol) possesses a higher molecular weight and a greater heavy atom count compared to its mono-fluoro counterparts, such as (R)-7-fluorochroman-4-amine hydrochloride (C9H11ClFNO, MW = 203.64 g/mol) [1][2]. This difference of approximately 18 g/mol corresponds precisely to the substitution of a hydrogen atom with a fluorine atom at the 8-position, resulting in a measurable increase in lipophilicity and potential alteration in passive membrane permeability.

Medicinal Chemistry Drug Discovery SAR Studies

Enhanced Hydrogen Bond Acceptor Count and Topological Polar Surface Area (tPSA) vs. Non-Fluorinated Chroman-4-amine

7,8-Difluorochroman-4-amine (free base) features a hydrogen bond acceptor count of 4 and a topological polar surface area (tPSA) of 35.3 Ų, which is comparable to other difluoro isomers but higher than non-fluorinated chroman-4-amine (tPSA = 35.3 Ų, HBA = 2) [1][2]. The two fluorine atoms contribute additional hydrogen bond acceptor capacity, which can influence binding interactions with biological targets and impact aqueous solubility.

Physicochemical Properties Drug-likeness Computational Chemistry

Distinct LogD7.4 Value and Lipophilicity Profile vs. Non-Fluorinated and Mono-Fluoro Chroman-4-amine Analogs

The free base of 7,8-difluorochroman-4-amine exhibits a computed LogD7.4 of 1.5, which is higher than that of non-fluorinated chroman-4-amine (estimated LogD7.4 ~0.8) and comparable to other difluoro isomers, but lower than more lipophilic trifluoromethyl-substituted chroman analogs [1]. This LogD value suggests moderate lipophilicity suitable for passive membrane diffusion while maintaining aqueous solubility for formulation.

Lipophilicity Membrane Permeability ADME Properties

Recommended Procurement and Research Applications for 7,8-Difluorochroman-4-amine hydrochloride


Chiral Building Block for Fluorinated CNS Drug Discovery Programs

Use as a stereochemically defined scaffold for synthesizing novel CNS-penetrant drug candidates, where the 7,8-difluoro substitution pattern and LogD7.4 of 1.5 provide a favorable balance of lipophilicity for crossing the blood-brain barrier while maintaining solubility [1]. The chiral amine functionality enables the synthesis of enantiomerically pure derivatives for structure-activity relationship (SAR) studies.

Fluorinated Fragment for Fragment-Based Drug Discovery (FBDD) Libraries

Incorporate into FBDD libraries as a fluorinated fragment that enhances binding affinity through fluorine-mediated interactions and improves metabolic stability . The moderate molecular weight and favorable LogD profile make it suitable for fragment screening campaigns targeting kinases, GPCRs, or other druggable targets.

Reference Standard for Comparative SAR Studies of Chroman-4-amine Derivatives

Employ as a reference compound in comparative SAR studies to evaluate the impact of 7,8-difluoro substitution versus alternative difluoro positional isomers (e.g., 5,8- or 6,8-difluoro) on biological activity, binding affinity, and ADME properties [1][2]. The hydrochloride salt form ensures consistent handling and solubility for in vitro assays.

Synthetic Intermediate for Advanced Fluorinated Heterocyclic Scaffolds

Utilize as a versatile intermediate in the synthesis of more complex fluorinated heterocyclic compounds, including fused ring systems and bifunctional molecules for targeted protein degradation (PROTACs) or antibody-drug conjugates (ADCs) . The primary amine provides a conjugation handle for further functionalization.

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